molecular formula C12H17ClN2O2S B1399354 2-Chloro-3-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine CAS No. 1316221-53-0

2-Chloro-3-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine

Cat. No. B1399354
CAS RN: 1316221-53-0
M. Wt: 288.79 g/mol
InChI Key: AOARZZONOOPPIF-UHFFFAOYSA-N
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Description

“2-Chloro-3-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine” is a chemical compound with the molecular formula C12H17ClN2O2S and a molecular weight of 288.79 . It is a substituted pyridine, which is a structural motif found in numerous bioactive molecules . The pyridine ring is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .

Scientific Research Applications

  • Reactivity and Transformations : The reactivity of related compounds, such as 2-Chloro-3-ethylsulfonylpyridine, has been studied. These compounds can undergo transformations through hydrolysis, diazomethane treatment, and reactions with sodium sulfite, potassium phthalimide, and sodium nitrite, leading to various derivatives (Rouchaud, Neus, & Moulard, 1997).

  • Metabolism and Excretion : Studies on related compounds like GDC-0449, which contains a similar pyridine structure, show extensive metabolism in animals. The compound undergoes oxidation and phase II glucuronidation or sulfation, and metabolites from pyridine ring opening have been identified (Yue et al., 2011).

  • Synthesis for Clinical Studies : In the context of synthesizing related compounds for clinical studies, methods have been developed for the efficient production of these compounds. For example, a multi-kilogram-scale synthesis of AZD1283, a selective antagonist of the P2Y12 receptor, involving related pyridine compounds has been documented (Andersen et al., 2013).

  • Green Metric Evaluation : The synthesis of related compounds, such as 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, has been evaluated for its environmental impact. This includes assessing atom economy, reaction mass efficiency, and E-factor, indicating the efficiency and sustainability of the synthesis process (Gilbile, Bhavani, & Vyas, 2017).

  • Ligand Synthesis and Catalysis : The compound has been explored as a ligand in the synthesis of half-sandwich complexes with Ru(II) and complexes with Pd(II) and Pt(II). These complexes have applications as catalysts for various organic reactions (Singh, Singh, & Singh, 2009).

  • Synthesis and Biological Activity : The compound has been synthesized and evaluated for its biological activity. For instance, 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, a related compound, has been synthesized and its antimicrobial activities were tested (Ovonramwen, Owolabi, & Falodun, 2021).

  • Protecting Group in Polymer Chemistry : In polymer chemistry, compounds like 2-(Pyridin-2-yl)ethanol have been used as protecting groups for carboxylic acids, showcasing the versatility of pyridine derivatives in synthetic applications (Elladiou & Patrickios, 2012).

properties

IUPAC Name

2-chloro-3-[2-(1-methylsulfonylpyrrolidin-2-yl)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-9-3-5-11(15)7-6-10-4-2-8-14-12(10)13/h2,4,8,11H,3,5-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOARZZONOOPPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1CCC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-3-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine

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